4,5-Dimethyl Substitution Confers Differential Cytotoxicity Relative to Unsubstituted and Variant Analogs Across Cancer Cell Lines
Compound 9 (4,5-dimethyl-2-piperazin-1-yl-1,3-benzothiazole) demonstrated superior or comparable cytotoxic activity relative to the unsubstituted analog (compound 6) across multiple cancer cell lines [1]. Against Huh7 hepatocellular carcinoma cells, compound 9 achieved an IC50 of 46.90 ± 8.21 µM compared to 67.46 ± 9.46 µM for compound 6, representing a 1.44-fold improvement in potency [1]. In MCF-7 breast cancer cells, compound 9 (IC50 = 14.02 ± 0.83 µM) was more than twice as potent as compound 6 (IC50 = 34.75 ± 3.09 µM) [1]. Notably, compound 9 also outperformed the 2,4-dichlorophenyl-substituted analog (compound 8) in HCT-116 colorectal cancer cells, with IC50 values of 24.55 ± 0.63 µM versus 38.96 ± 3.03 µM [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Compound 9 (4,5-dimethyl): IC50 = 46.90 ± 8.21 µM (Huh7), 14.02 ± 0.83 µM (MCF-7), 24.55 ± 0.63 µM (HCT-116), 34.54 ± 4.28 µM (A549) |
| Comparator Or Baseline | Compound 6 (unsubstituted benzothiazole-piperazine): IC50 = 67.46 ± 9.46 µM (Huh7), 34.75 ± 3.09 µM (MCF-7), 40.74 ± 7.86 µM (HCT-116), 52.33 ± 3.99 µM (A549); Compound 8 (2,4-dichlorophenyl-substituted): IC50 = 36.11 ± 3.61 µM (Huh7), 21.39 ± 1.56 µM (MCF-7), 38.96 ± 3.03 µM (HCT-116) |
| Quantified Difference | Compound 9 vs. Compound 6: 1.44-fold improvement in Huh7; 2.48-fold improvement in MCF-7; 1.66-fold improvement in HCT-116; Compound 9 vs. Compound 8: 1.59-fold improvement in HCT-116 |
| Conditions | Sulforhodamine B (SRB) assay; 72-hour incubation; cell lines: Huh7 (hepatocellular), MCF-7 (breast), HCT-116 (colorectal), A549 (lung) |
Why This Matters
This direct comparative dataset enables researchers to select the 4,5-dimethyl analog over unsubstituted or alternative substituted variants when targeting MCF-7 or HCT-116 cancer models where potency advantages are most pronounced.
- [1] Evren AE, Nuha D, Dawbaa S, Sağlık BN, Yurttaş L. Design and synthesis of new benzothiazole-piperazine derivatives and in vitro and in silico investigation of their anticancer activity. Journal of Molecular Structure. 2025;1320:139732. View Source
